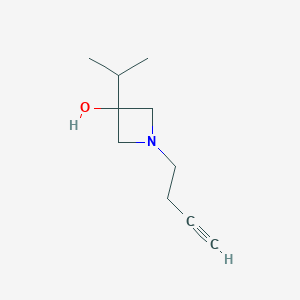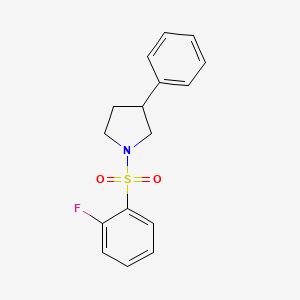
1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring substituted with a phenyl group and a fluorophenylsulfonyl group
Mechanism of Action
Target of Action
The primary target of the compound “1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine” is the proton pump (H+, K+ -ATPase) in the stomach . This enzyme is responsible for the final step in the production of gastric acid and is a key target for managing acid-related diseases .
Mode of Action
This compound acts as a proton pump inhibitor (PPI) and a potassium-competitive acid blocker (P-CAB) . It competitively inhibits the proton pump, which results in a decrease in the production of gastric acid . The inhibition is reversible, allowing the proton pump to resume its function when the compound is no longer present .
Biochemical Pathways
The compound’s action primarily affects the gastric acid secretion pathway. By inhibiting the proton pump, it disrupts the transport of hydrogen ions into the stomach, which is a crucial step in the production of gastric acid . This results in a decrease in gastric acidity, providing relief from conditions caused by excessive stomach acid.
Result of Action
The primary result of the compound’s action is a reduction in gastric acid production . This can alleviate symptoms and complications associated with conditions like gastroesophageal reflux disease (GERD) and peptic ulcers, which are often caused by excessive stomach acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the reaction of 2-fluorobenzenesulfonyl chloride with 3-phenylpyrrolidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and a suitable base such as triethylamine is used to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: 1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of sulfonyl chlorides or sulfonic acids.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of substituted pyrrolidines or phenyl derivatives.
Scientific Research Applications
1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine has found applications in various scientific research areas:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Comparison with Similar Compounds
1-((2-Fluorophenyl)sulfonyl)-3-phenylpyrrolidine is unique due to its specific structural features, which distinguish it from other similar compounds. Some similar compounds include:
1-(Phenylsulfonyl)-3-phenylpyrrolidine: Lacks the fluorine atom, leading to different chemical properties and biological activities.
1-(2-Fluorophenylsulfonyl)-3-(4-methylphenyl)pyrrolidine: Contains a methyl group on the phenyl ring, altering its reactivity and binding affinity.
1-(2-Fluorophenylsulfonyl)-3-(3-nitrophenyl)pyrrolidine: Features a nitro group on the phenyl ring, impacting its electronic properties and biological effects.
These compounds share similarities in their core structure but exhibit variations in their substituents, leading to differences in their chemical behavior and applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-3-phenylpyrrolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c17-15-8-4-5-9-16(15)21(19,20)18-11-10-14(12-18)13-6-2-1-3-7-13/h1-9,14H,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEUBNKAYOXIDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
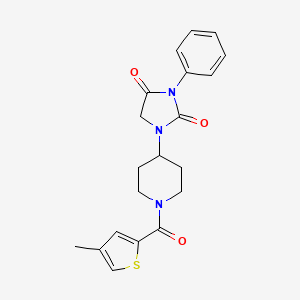
![Ethyl (3R)-3-[(2-chloroacetyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B2394714.png)

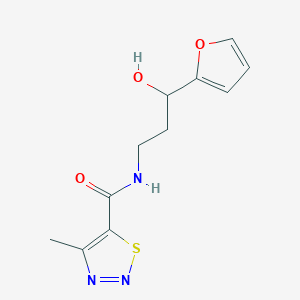
![2-[[2-(4-fluorophenoxy)acetyl]amino]acetic Acid](/img/structure/B2394718.png)
![3-Cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]propanoic acid](/img/structure/B2394719.png)
![2-(3-Chlorophenyl)-5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2394720.png)
![1-[4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2394723.png)
![5-benzyl-1-[(4-tert-butylphenyl)sulfonyl]-2-thioxo-4-imidazolidinone](/img/structure/B2394725.png)

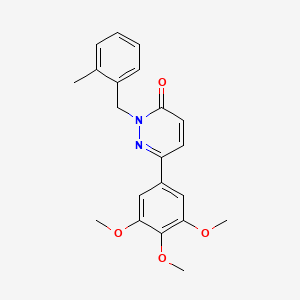
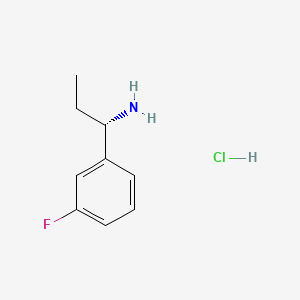
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide](/img/structure/B2394731.png)
